REACTION_CXSMILES
|
Cl[S:2]([C:5]1[C:6]([F:15])=[C:7]([C:11]([F:14])=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].S([O-])([O-])=O.[Na+].[Na+].S(=O)(=O)(O)O>O>[F:15][C:6]1[C:5]([S:2]([OH:4])=[O:3])=[CH:13][CH:12]=[C:11]([F:14])[C:7]=1[C:8]([OH:10])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
41 mmol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F
|
Name
|
|
Quantity
|
310 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The sulfinic acid was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |